molecular formula C18H22N4O2 B2424603 N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014088-85-7

N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2424603
CAS No.: 1014088-85-7
M. Wt: 326.4
InChI Key: SHOVMDOAVMVXGC-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole moiety is an ethyl group (a two-carbon chain), and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole and pyrazole rings might influence its solubility, acidity/basicity, and reactivity .

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. These findings suggest that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting COX-2 and HDAC activity.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects in various scientific research studies. In one study, this compound was found to reduce the levels of inflammatory mediators in mice with acute lung injury. In another study, this compound was found to reduce the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. This compound is a novel compound that has not been extensively studied, which makes it an interesting target for scientific research. This compound is also relatively easy to synthesize using various methods, which makes it readily available for research purposes. However, the limitations of this compound for lab experiments include the lack of knowledge about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Another direction is to study the potential side effects of this compound and its safety profile. Additionally, future studies could focus on the development of this compound analogs with improved efficacy and safety profiles. These studies could lead to the development of novel anti-inflammatory and anti-cancer drugs based on this compound.

Synthesis Methods

N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 5-ethyl-1H-pyrazole-4-carboxylic acid with 3-ethoxy-1-propylamine, followed by the reaction with 3-(bromomethyl)indole. Another method involves the reaction of 3-(bromomethyl)indole with 5-ethyl-1H-pyrazole-4-carboxamide, followed by the reaction with ethyl-3-aminopropionate. These methods have been reported in scientific literature and have been used to synthesize this compound for research purposes.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory and anti-cancer properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was found to reduce inflammation in mice with acute lung injury. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOVMDOAVMVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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